molecular formula C11H10N2O B1667257 Amphenidone CAS No. 134-37-2

Amphenidone

Cat. No.: B1667257
CAS No.: 134-37-2
M. Wt: 186.21 g/mol
InChI Key: ZVSGUZQJNXHNIL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Amphenidone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include potassium carbonate , copper(I) iodide , and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Amphenidone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of amphenidone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of neurotransmitters in the brain, leading to its sedative and hypnotic properties . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Amphenidone can be compared with other similar compounds, such as amphetamine and ephedrine . While amphetamine is a stimulant and sympathomimetic agent, this compound is a sedative and hypnotic agent . Ephedrine, on the other hand, is used for its stimulant and bronchodilator effects . The uniqueness of this compound lies in its specific sedative and antianxiety properties, which differentiate it from other similar compounds.

Similar compounds include:

  • Amphetamine
  • Ephedrine
  • Phenobarbital

These compounds share some structural similarities but have different pharmacological effects and applications.

Properties

IUPAC Name

1-(3-aminophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSGUZQJNXHNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158449
Record name Amphenidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-37-2
Record name Amphenidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphenidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphenidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHENIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M61FM2VCSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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